2-(4-Chlorophenoxy)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethanone
Description
2-(4-Chlorophenoxy)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethanone is a structurally complex compound featuring a 4-chlorophenoxy group linked to a ketone moiety and a 1,9-dioxa-4-azaspiro[5.5]undecane system. The 4-chlorophenoxy group contributes to lipophilicity, while the spiro system may influence solubility, stability, and biological interactions.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO4/c17-13-1-3-14(4-2-13)21-11-15(19)18-7-10-22-16(12-18)5-8-20-9-6-16/h1-4H,5-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWHXVLPRJZQRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CN(CCO2)C(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethanone typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: This can be achieved by reacting 4-chlorophenol with an appropriate alkylating agent under basic conditions.
Spirocyclic Ring Formation: The intermediate is then reacted with a spirocyclic amine under controlled conditions to form the spirocyclic structure.
Final Coupling: The spirocyclic intermediate is coupled with an ethanone derivative to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups.
Scientific Research Applications
2-(4-Chlorophenoxy)-1-(1,9-dioxa-4-azaspiro[5
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethanone would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity and leading to a biological response. The spirocyclic structure might confer unique binding properties, enhancing its efficacy.
Comparison with Similar Compounds
1-(4-(4-Chlorophenoxy)phenyl)ethanone (4'-(4-Chlorophenoxy)acetophenone)
- Molecular Formula : C₁₄H₁₁ClO₂
- Molecular Weight : 246.69 g/mol
- Key Features: Lacks the spirocyclic system, featuring a simpler acetophenone backbone with a 4-chlorophenoxy substituent on the phenyl ring.
- Properties: Higher lipophilicity compared to non-chlorinated analogues but reduced steric hindrance due to the absence of the spiro ring. This simplicity may enhance crystallinity and synthetic accessibility .
Patent Derivatives (e.g., ATF4 Inhibitors)
- Example: 2-(4-Chlorophenoxy)-N-((1-(2-(4-chlorophenoxy)ethynyl)azetidin-3-yl)methyl)acetamide derivatives
- Key Features: Retain the 4-chlorophenoxy group but incorporate azetidine (four-membered nitrogen-containing rings) instead of spiro systems.
- Biological Activity: Demonstrated efficacy as ATF4 inhibitors for cancer treatment. However, the smaller ring size may limit solubility compared to the spiro system in the target compound .
Functional Analogues with Chelating Properties
1-Phenyl-3-methyl-4-benzoylpyrazolone (PMBP)
- Molecular Formula : C₁₇H₁₄N₂O₂
- Molecular Weight : 278.31 g/mol
- Key Features : A β-diketone analogue optimized for metal chelation, particularly for lanthanides and actinides.
- Comparison: While 2-(4-Chlorophenoxy)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethanone contains a ketone group, its spirocyclic structure introduces steric hindrance, likely reducing chelation efficiency compared to PMBP. PMBP’s planar β-diketone system facilitates coordination with high coordination-number metals, whereas the target compound’s rigidity may limit metal-binding capacity .
Key Findings and Implications
Structural Complexity vs. Bioactivity: The spirocyclic system in this compound may enhance target selectivity due to conformational constraints but could reduce solubility compared to smaller-ring analogues like azetidine-containing inhibitors .
Chelation Potential: While the ketone group suggests possible metal interaction, steric hindrance from the spiro system likely limits chelation efficiency, distinguishing it from PMBP .
Biological Activity
2-(4-Chlorophenoxy)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethanone is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a spirocyclic structure combined with a chlorophenoxy group, which is significant in influencing its biological properties. The presence of the 1,9-dioxa-4-azaspiro moiety may contribute to its unique interactions with biological targets.
The biological activity of this compound is primarily attributed to its interactions with various biomolecular targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : Research indicates that compounds with similar structures can inhibit enzymes critical for cellular processes, such as kinases and phosphatases.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, possibly through disruption of cell membrane integrity or inhibition of cell wall synthesis.
Biological Activity Data
A summary of biological activities observed in studies involving similar compounds is presented below:
Case Studies
- Antimicrobial Activity : A study evaluated the efficacy of this compound against various bacterial strains. Results indicated significant inhibition comparable to standard antibiotics like ciprofloxacin, suggesting potential as a therapeutic agent for bacterial infections.
- Cytotoxic Effects : In vitro assays demonstrated that the compound induced apoptosis in specific cancer cell lines, with IC50 values indicating effectiveness at low concentrations. This positions it as a candidate for further development in cancer therapeutics.
- Enzyme Interaction Studies : Investigations into the enzyme inhibition profile revealed that the compound acts on key metabolic pathways, potentially affecting cellular proliferation and survival.
Q & A
Q. What are the recommended synthetic routes and critical reaction conditions for 2-(4-Chlorophenoxy)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethanone?
The synthesis of spirocyclic compounds like this ethanone derivative typically involves multi-step reactions. Key steps include:
- Condensation reactions : Use of substituted phenols (e.g., 4-chlorophenol) with ketone precursors under reflux conditions with glacial acetic acid as a catalyst .
- Spirocyclization : Controlled temperature (e.g., 120°C) and catalysts (e.g., POCl₃) to facilitate ring closure, as seen in analogous spiro compounds .
- Purification : Column chromatography or recrystallization to isolate the product. Analytical techniques such as NMR (¹H/¹³C) and MS are essential for verifying structural integrity .
Q. How should researchers validate the structural purity of this compound?
A combination of spectroscopic and crystallographic methods is required:
- NMR spectroscopy : Assign peaks for the spirocyclic core (e.g., δ 3.5–4.5 ppm for oxa/aza moieties) and chlorophenoxy substituents (δ 6.8–7.4 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and rule out impurities .
- Single-crystal X-ray diffraction : Resolve bond lengths and angles, particularly for the spiro center, to confirm stereochemistry .
Q. What are the solubility and stability considerations for this compound in experimental settings?
- Solubility : The compound is likely polar due to the spirocyclic oxygen/nitrogen heteroatoms. Test in DMSO, methanol, or acetonitrile for biological assays; use chloroform or dichloromethane for synthetic steps .
- Stability : Store under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the spiro ring. Monitor degradation via HPLC or TLC during long-term studies .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and biological interactions of this compound?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular docking : Simulate binding to biological targets (e.g., enzymes) using software like AutoDock Vina. Focus on the chlorophenoxy group for potential π-π stacking or hydrophobic interactions .
- ADMET profiling : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .
Q. What experimental strategies address contradictions in reported bioactivity data for similar spiro compounds?
- Dose-response assays : Perform enzyme inhibition studies (e.g., IC₅₀ determination) across multiple concentrations to validate potency .
- Control experiments : Include structurally analogous compounds (e.g., fluorophenoxy derivatives) to isolate the role of the chloro substituent .
- Meta-analysis : Compare datasets from peer-reviewed studies to identify outliers or methodological biases .
Q. How can researchers design environmental fate studies for this compound?
- Degradation pathways : Investigate hydrolysis under varying pH (e.g., pH 3–9) and UV exposure to simulate natural conditions .
- Ecotoxicology assays : Use Daphnia magna or algal models to assess acute toxicity (LC₅₀/EC₅₀) .
- Analytical quantification : Employ LC-MS/MS to detect trace levels in water or soil matrices, with detection limits ≤ 1 ppb .
Q. What methodologies elucidate the mechanism of action in biological systems?
- Enzyme kinetics : Conduct Michaelis-Menten assays to determine inhibition type (competitive/non-competitive) .
- Cellular imaging : Use fluorescence microscopy with tagged compounds to track subcellular localization (e.g., mitochondrial targeting) .
- Transcriptomics : Perform RNA-seq on treated cell lines to identify differentially expressed genes linked to apoptosis or oxidative stress .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
